molecular formula C16H16N2O2S2 B2741308 (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one CAS No. 881548-20-5

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2741308
CAS No.: 881548-20-5
M. Wt: 332.44
InChI Key: MWZCDVBLSOUSSJ-JLHYYAGUSA-N
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Description

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-(pyrrolidine-1-carbonyl)benzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: It is used in research to understand its mechanism of action and its effects on various biological pathways.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of other biologically active thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of (E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s thioxothiazolidinone core is believed to play a crucial role in its biological activity, potentially through the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-methyl-5-(4-(morpholine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one
  • (E)-3-methyl-5-(4-(piperidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one

Uniqueness

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one is unique due to the presence of the pyrrolidine-1-carbonyl group, which may impart distinct biological properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(5E)-3-methyl-5-[[4-(pyrrolidine-1-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-17-15(20)13(22-16(17)21)10-11-4-6-12(7-5-11)14(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZCDVBLSOUSSJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCCC3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCCC3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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